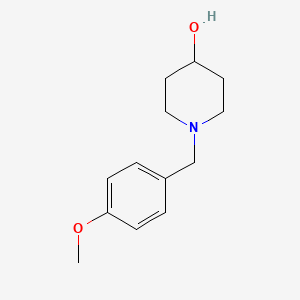

1-(4-Methoxybenzyl)piperidin-4-OL

Overview

Description

1-(4-Methoxybenzyl)piperidin-4-OL is a chemical compound with the molecular formula C13H19NO2 . It has an average mass of 221.296 Da and a monoisotopic mass of 221.141586 Da .

Synthesis Analysis

A series of novel piperidin-4-ol derivatives, including this compound, were designed, synthesized, and evaluated for potential treatment of HIV . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1 H NMR, 13 C NMR, MS, and elemental analysis .Molecular Structure Analysis

The molecular structure of this compound consists of 13 carbon atoms, 19 hydrogen atoms, and 2 oxygen atoms . The structure is complex and requires advanced analytical techniques for characterization.Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C13H19NO2), average mass (221.296 Da), and monoisotopic mass (221.141586 Da) .Scientific Research Applications

Pharmacological Properties

1-(4-Methoxybenzyl)piperidin-4-OL has been studied for its pharmacological properties. Research shows that derivatives of this compound, such as those in the sila-analogue series, possess high-affinity, selective σ ligands, indicating potential applications in central nervous system receptor targeting (Tacke et al., 2003).

Chemical Synthesis and Modifications

The compound has been used in various chemical synthesis processes. For instance, its derivatives have been involved in reactions with aliphatic amines, leading to the formation of different compounds (Blokhin et al., 1990). Additionally, research has shown its use in oxidative removal processes, as seen in the study where the N-(4-methoxybenzyl) group on 2,5-piperazinediones was removed using cerium(IV) diammonium nitrate (Yamaura et al., 1985).

Application in Oligoribonucleotide Synthesis

This compound derivatives have been utilized in the synthesis of oligoribonucleotides. The 4-methoxybenzyl group, in particular, has been introduced as a new protecting group for the 2′-hydroxyl group of adenosine, which is a significant step in the synthesis of oligoribonucleotides (Takaku & Kamaike, 1982).

Electrophilic Oxidation Applications

The compound has found applications in electrophilic oxidation processes. For example, it has been used in the synthesis of polythiophenes, where its derivatives facilitated efficient oxidation of alcohols to aldehydes (Iragi et al., 1995).

Enzymatic Oxidation in Dextromethorphan Synthesis

It played a key role in the asymmetric synthesis of a dextromethorphan intermediate, a widely used antitussive. A novel cyclohexylamine oxidase efficiently oxidized a derivative of this compound in this process (Wu et al., 2020).

Future Directions

The future directions in the research of 1-(4-Methoxybenzyl)piperidin-4-OL and similar compounds could involve further exploration of their potential treatment of HIV and other diseases. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mechanism of Action

Target of Action

The primary target of 1-(4-Methoxybenzyl)piperidin-4-OL is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .

Mode of Action

This compound interacts with the CCR5 receptor, acting as an antagonist . This means it blocks the receptor, preventing its normal function. Specifically, it inhibits the binding of HIV-1 to the CCR5 receptor, thereby preventing the virus from entering cells .

Biochemical Pathways

By blocking the CCR5 receptor, this compound disrupts the normal pathway of HIV-1 entry into cells . This has downstream effects on the replication of the virus, as it cannot infect new cells as easily.

Result of Action

The primary result of this compound’s action is the prevention of HIV-1 infection . By blocking the CCR5 receptor, it prevents the virus from entering cells, thereby inhibiting the spread of the virus within the body .

Biochemical Analysis

Biochemical Properties

1-(4-Methoxybenzyl)piperidin-4-OL has been evaluated for its antagonistic activities against the chemokine receptor CCR5 . CCR5 is a seven transmembrane G-protein coupled receptor that plays an essential role in the entry process of HIV-1 . The compound interacts with this receptor, potentially inhibiting the entry of HIV-1 into cells .

Cellular Effects

In the context of HIV-1 infection, this compound may influence cell function by interacting with the CCR5 receptor . This interaction could impact cell signaling pathways and gene expression related to the entry of HIV-1 .

Molecular Mechanism

The molecular mechanism of this compound involves a strong salt-bridge interaction with the CCR5 receptor . This interaction is believed to anchor the compound to the receptor, potentially inhibiting the entry of HIV-1 .

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]piperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-16-13-4-2-11(3-5-13)10-14-8-6-12(15)7-9-14/h2-5,12,15H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQVMHMLNRGHKEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CCC(CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501272241 | |

| Record name | 1-[(4-Methoxyphenyl)methyl]-4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501272241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21937-59-7 | |

| Record name | 1-[(4-Methoxyphenyl)methyl]-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21937-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(4-Methoxyphenyl)methyl]-4-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501272241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-chlorophenyl)methyl]-7H-purin-6-amine](/img/structure/B3406029.png)

![(NE)-N-[[2-(dimethylamino)phenyl]methylidene]hydroxylamine](/img/structure/B3406042.png)

![4-([1,1'-Biphenyl]-4-yl)-5-methylthiazol-2-amine](/img/structure/B3406046.png)

![1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-(4-fluorophenyl)piperazine hydrochloride](/img/structure/B3406053.png)

![3-Benzoyl-4-[4-(4-fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinoline hydrochloride](/img/structure/B3406061.png)